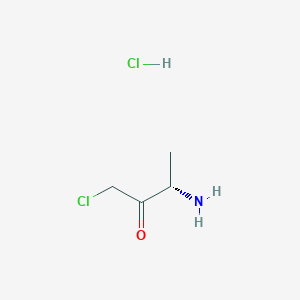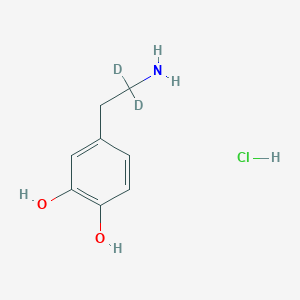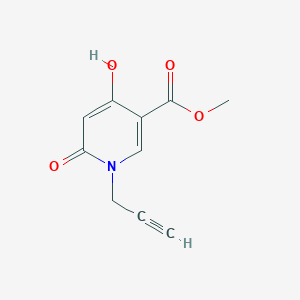
(3S)-3-Amino-1-chloro-2-butanone hydrochloride
Overview
Description
(3S)-3-Amino-1-chloro-2-butanone hydrochloride is a useful research compound. Its molecular formula is C4H9Cl2NO and its molecular weight is 158.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalysis in Drug Synthesis
A novel study by Xiaoling Tang et al. (2019) highlights the efficient biosynthesis of (R)-3-amino-1-butanol, a key intermediate for Dolutegravir—an important HIV/AIDS medication. They utilized a novel (R)-selective transaminase from Actinobacteria sp. for the biosynthesis, demonstrating a green and efficient method for producing chiral amines, which emphasizes the potential of biocatalysis in drug synthesis (Tang et al., 2019).
Antimicrobial Activity
Research conducted by Kristina Mickevičienė et al. (2015) explores the antimicrobial properties of N-substituted-β-amino acid derivatives, including those related to "(3S)-3-Amino-1-chloro-2-butanone hydrochloride." Their findings suggest significant antimicrobial and antifungal activities against pathogens like Staphylococcus aureus and Candida tenuis, showcasing the compound's relevance in developing new antimicrobial agents (Mickevičienė et al., 2015).
Analytical Chemistry and Metabolomics
The work by A. Kaysheva et al. (2022) on the chromatographic and mass-spectrometric method for determining amino- and carboxylic acids in biological samples underscores the importance of such compounds in analytical chemistry. Their methodology enables the identification and quantification of metabolites, including derivatives of "this compound," in a range of biomedical applications (Kaysheva et al., 2022).
Advanced Material Synthesis
The dehydration of bio-based 2,3-butanediol to butanone, investigated by Wengui Zhang et al. (2012), presents an alternative green pathway for producing butanone, a key industrial solvent. Their research on boric acid-modified HZSM-5 zeolites demonstrates the potential of "this compound" derivatives in synthesizing bio-based chemicals and materials, contributing to sustainable industrial processes (Zhang et al., 2012).
Molecular Docking and Drug Design
A comparative study by K. Vanasundari et al. (2018) on molecular docking, vibrational, and structural analysis of butanoic acid derivatives emphasizes the compound's significance in drug discovery. Their findings highlight the role of such derivatives in inhibiting biological targets, suggesting the utility of "this compound" in the development of new pharmacological agents (Vanasundari et al., 2018).
Properties
IUPAC Name |
(3S)-3-amino-1-chlorobutan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRZHHWBHQJBA-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)

![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472812.png)

![(9H-fluoren-9-yl)methyl (8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B1472816.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1472817.png)

![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)
![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472823.png)

